molecular formula C16H23ClN2O4S B5416817 2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine

2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine

Cat. No. B5416817
M. Wt: 374.9 g/mol
InChI Key: MWZNPLAIIDNXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine, also known as S 15535, is a chemical compound that belongs to the class of morpholine derivatives. It was first synthesized in 2003 by Servier Laboratories and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of S 15535 involves its selective antagonism of the 5-HT1A receptor, which leads to an increase in the release of serotonin in certain brain regions. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of S 15535.
Biochemical and Physiological Effects
S 15535 has been found to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-stress effects. It has also been shown to improve cognitive performance and memory in animal models, indicating its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of S 15535 for lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor and a better understanding of its role in various physiological and pathological processes. However, one limitation of S 15535 is its relatively low potency compared to other 5-HT1A receptor antagonists, which may make it less useful for certain experiments.

Future Directions

There are a number of future directions for research on S 15535, including further studies on its therapeutic potential in the treatment of anxiety, depression, and other mood disorders. Additionally, research could focus on the development of more potent and selective 5-HT1A receptor antagonists based on the structure of S 15535. Finally, studies could investigate the potential cognitive enhancing effects of S 15535 in humans.

Synthesis Methods

The synthesis of S 15535 involves the reaction of 4-chlorophenyl isocyanate with 4-methoxypiperidine to form the intermediate product, which is then treated with morpholine-4-sulfonyl chloride to give the final product. The synthesis method is relatively simple and efficient, with a yield of up to 80%.

Scientific Research Applications

S 15535 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. S 15535 has also been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methoxypiperidin-1-yl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-22-15-6-8-18(9-7-15)24(20,21)19-10-11-23-16(12-19)13-2-4-14(17)5-3-13/h2-5,15-16H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZNPLAIIDNXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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